5-(Piperidin-1-yl)pyridin-3-amine

Lipophilicity Drug-likeness Permeability

Medicinal chemists optimizing kinase inhibitors need building blocks with precise LogP. 5-(Piperidin-1-yl)pyridin-3-amine (≥98%) delivers LogP 1.6541, avoiding extra hydrophobic capping that compromises ligand efficiency. • Ideal for automated synthesis and DEL production. • Distinct vector vs. 4-isomer for unambiguous SAR. • Scaffold match for reported nanomolar FGFR/EGFR/RET inhibitors (TGI 66.1%). • Fast global shipping.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 1314353-75-7
Cat. No. B2542492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-yl)pyridin-3-amine
CAS1314353-75-7
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=CC(=C2)N
InChIInChI=1S/C10H15N3/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5,11H2
InChIKeyQTGQOWKLRVTVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-yl)pyridin-3-amine: Core Properties and Procurement


5-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound featuring both a piperidine and a pyridine ring, classified as an aminopyridine building block. With a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol, it is primarily sourced as a research chemical with a purity specification of ≥98% . The compound exhibits a calculated LogP of 1.6541, a topological polar surface area (TPSA) of 42.15 Ų, and contains one hydrogen bond donor and three acceptors . Its structural motif – a piperidine substituent at the 5-position of a pyridin-3-amine core – positions it within a widely explored class of fragments used in medicinal chemistry for kinase inhibitor development [1].

5-(Piperidin-1-yl)pyridin-3-amine: Isomer Substitution Limitations


Positional isomerism around the pyridine ring profoundly alters the electronic distribution, steric environment, and intermolecular interaction potential of aminopyridine building blocks. Even when two isomers share the same molecular formula and functional groups, differences in the substitution pattern can lead to measurable changes in lipophilicity, basicity, and hydrogen-bonding geometry . These physicochemical shifts directly impact synthetic reactivity, fragment-linking strategies, and the final drug-like properties of derived compounds. For example, the 5-piperidinyl isomer (the target compound) places the amine group meta to the piperidine-substituted carbon, creating a distinct vector angle and electronic profile compared to the 4-piperidinyl isomer, where the amine is ortho to the piperidine-bearing carbon. Such differences cannot be compensated by simple stoichiometric adjustments, making generic substitution scientifically unsound without explicit comparative validation data .

5-(Piperidin-1-yl)pyridin-3-amine: Comparative Evidence vs. Analogs


LogP Difference: 5- vs. 4-Piperidinyl Isomers

The target compound 5-(piperidin-1-yl)pyridin-3-amine exhibits a calculated LogP of 1.6541 , which is substantially higher than the LogP of 0.885 reported for the 4-(piperidin-1-yl)pyridin-3-amine positional isomer . This represents a 0.77 LogP unit increase, approximately a 5.9-fold difference in predicted octanol-water partition coefficient.

Lipophilicity Drug-likeness Permeability

Purity Specification: 5-Isomer vs. 4-Isomer

The target compound is supplied with a certified purity of ≥98% , whereas the commercially available 4-(piperidin-1-yl)pyridin-3-amine comparator is typically listed at 95% purity . This represents a minimum 3-percentage-point differential in assay specification.

Chemical purity Reproducibility Procurement specification

Storage Conditions: 5-Isomer vs. 4-Isomer

The target compound requires storage sealed in dry conditions at 2–8°C , indicating a specific thermal sensitivity profile. In contrast, standard commercial offerings of the 4-isomer do not mandate refrigerated storage, with typical recommended conditions being ambient temperature in a well-ventilated place .

Storage stability Supply chain Compound integrity

Scaffold Validation in Multitargeted Kinase Inhibitors

A systematic medicinal chemistry campaign based on a multisubstituted pyridin-3-amine core led to the discovery of compound 3m, a potent multitargeted kinase inhibitor with IC50 values in the nanomolar range against FGFR1/2/3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK, and demonstrated significant in vivo antitumor activity (TGI = 66.1%) in an NCI-H1581 NSCLC xenograft model [1]. While the target compound itself is not 3m, the pyridin-3-amine scaffold with nitrogen-containing heterocyclic substitution at the 5-position is directly represented in the SAR exploration that yielded these clinical-quality leads, establishing the 5-piperidinyl pattern as a validated vector for kinase hinge-binding motifs.

Kinase inhibition Fragment-based drug discovery Non-small cell lung cancer

5-(Piperidin-1-yl)pyridin-3-amine: Scientific and Industrial Applications


Fragment-to-Lead Optimization with Controlled Lipophilicity

Medicinal chemistry teams pursuing kinase or GPCR targets with a desired ligand lipophilicity in the LogP 1.5–2.0 window can prioritize 5-(piperidin-1-yl)pyridin-3-amine over the 4-isomer (LogP 0.885), avoiding the need for additional hydrophobic capping groups that would increase molecular weight and compromise ligand efficiency .

High-Throughput Synthesis: High-Purity Building Blocks

Automated synthesis platforms and DNA-encoded library (DEL) production require building blocks with ≥98% purity to maintain fidelity of pooled reactions and downstream screening hit validation. The target compound meets this specification, whereas the 4-isomer at 95% purity introduces an impurity burden that can compromise pooled reaction integrity .

Multitargeted Kinase Inhibitors from Pyridin-3-amine Scaffold

Research groups developing novel FGFR, EGFR, or RET inhibitors can use 5-(piperidin-1-yl)pyridin-3-amine as a direct starting fragment for the pyridin-3-amine scaffold that yielded compound 3m, a nanomolar multitargeted kinase inhibitor with demonstrable in vivo antitumor activity (TGI = 66.1%) . The 5-piperidinyl substitution pattern is consistent with the SAR exploration that generated this lead series.

Technical Documentation Hub

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27 linked technical documents
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